1H-1-乙基-d5坎地沙坦酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

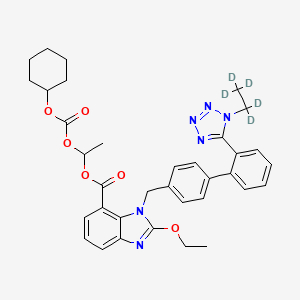

1H-1-Ethyl-d5 Candesartan Cilexetil is a medication used to treat high blood pressure, also known as hypertension . It is a member of the angiotensin II receptor blocker (ARB) class of drugs . The chemical structure of this medication includes five deuterium atoms, which are isotopes of hydrogen that are commonly used in medical research .

Synthesis Analysis

1H-1-Ethyl-d5 Candesartan Cilexetil is a potential impurity found in bulk preparations of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage .Molecular Structure Analysis

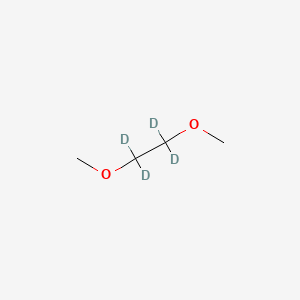

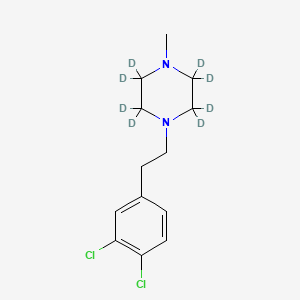

The molecular formula of 1H-1-Ethyl-d5 Candesartan Cilexetil is C35H33D5N6O6 . It has a molecular weight of 643.74 .Physical And Chemical Properties Analysis

The molecular formula of 1H-1-Ethyl-d5 Candesartan Cilexetil is C35H33D5N6O6 . It has a molecular weight of 643.74 .科学研究应用

坎地沙坦酯在心力衰竭中的管理

坎地沙坦酯是一种前药,吸收后转化为活性代谢物,是一种选择性血管紧张素 II 受体亚型 1 阻滞剂。它高度蛋白结合,分布容积适中,半衰期约为九小时。临床证据支持其在收缩性心力衰竭中的使用,证明了其安全性和有效性。在临床试验中,其耐受性很明显,高钾血症、肾功能障碍和低血压是观察到的主要不良事件。血管紧张素受体阻滞剂与血管紧张素转换酶抑制剂联合使用,特别是在收缩性心力衰竭中,表明有益处,值得进一步探索 (Ripley、Chonlahan 和 Germany,2006)。

慢性心力衰竭的疗效

坎地沙坦的疗效延伸至慢性心力衰竭 (CHF),特别是在左心室收缩功能受损的患者中。CHARM 计划的研究结果表明,坎地沙坦降低了左心室射血分数 (LVEF) 为 40% 或更低的 CHF 患者的发病率和死亡率。无论坎地沙坦是作为 ACE 抑制剂的替代品还是作为包括 ACE 抑制剂在内的现有治疗方案的辅助手段,这种心血管益处都是显而易见的。尽管其耐受性普遍良好,但建议进行肾脏监测。坎地沙坦被批准用于 CHF 治疗,特别是作为附加或替代疗法,这证明了其在各种治疗方案中的心血管优势 (Fenton 和 Scott,2005)。

降压疗效和持续时间

坎地沙坦酯的效力和长效作用使其成为动脉高血压管理的一线药物。它的有效性涵盖慢性心力衰竭,在糖尿病、中风、痴呆和心房颤动中观察到额外的好处。II 期和 III 期试验强调了其在治疗动脉高血压和心力衰竭中的临床效用,讨论扩展到其在中风、偏头痛、心房颤动和各种心肌病和肾脏疾病等疾病中的作用。对该药的综合评价强调了其作为治疗高血压和心力衰竭的血管紧张素受体阻滞剂 (ARB) 的高疗效,新出现的证据表明对糖尿病患者和非糖尿病肾脏疾病患者等具有优势,以及其他疾病 (Joost、Schunkert 和 Radke,2011)。

作用机制

Target of Action

The primary target of 1H-1-Ethyl-d5 Candesartan Cilexetil is the Angiotensin II Type 1 Receptor (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

1H-1-Ethyl-d5 Candesartan Cilexetil is a prodrug that is rapidly converted to its active metabolite, Candesartan , during absorption from the gastrointestinal tract . Candesartan acts as an antagonist to the AT1 receptor . By binding to this receptor, it competes with Angiotensin II, a potent vasoconstrictor, thereby preventing its blood pressure increasing effects .

Biochemical Pathways

The action of Candesartan primarily affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the effects of Angiotensin II. This leads to vasodilation , reduction in the secretion of vasopressin , and reduction in the production and release of aldosterone . These effects collectively result in a decrease in blood pressure.

Pharmacokinetics

1H-1-Ethyl-d5 Candesartan Cilexetil is administered orally and is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The agent is excreted mostly unchanged and has a terminal half-life of about nine hours . These properties contribute to its bioavailability and its ability to confer blood pressure lowering effects .

Action Environment

The action, efficacy, and stability of 1H-1-Ethyl-d5 Candesartan Cilexetil can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . Adequate ventilation is also necessary, and all sources of ignition should be removed .

生化分析

Biochemical Properties

1H-1-Ethyl-d5 Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 receptor (AT1) antagonist . It works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .

Cellular Effects

1H-1-Ethyl-d5 Candesartan Cilexetil influences cell function by blocking the action of angiotensin II, which constricts blood vessels and raises blood pressure . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1H-1-Ethyl-d5 Candesartan Cilexetil exerts its effects at the molecular level by antagonizing the renin-angiotensin-aldosterone system (RAAS) . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .

Temporal Effects in Laboratory Settings

The presence of deuterium atoms in 1H-1-Ethyl-d5 Candesartan Cilexetil helps to make the drug more stable and less likely to break down in the body, allowing for more consistent and effective treatment .

Metabolic Pathways

1H-1-Ethyl-d5 Candesartan Cilexetil is involved in the renin-angiotensin-aldosterone system (RAAS) . It interacts with the type-1 angiotensin II receptor (AT1) subtype .

属性

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUZPIFWPFYKBZ-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(2-Acetamidoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B565630.png)

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/no-structure.png)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)